molecular formula C20H26N2O2S B2922913 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1421456-45-2

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2922913
M. Wt: 358.5
InChI Key: XZHWSGBOJSYVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H26N2O2S and its molecular weight is 358.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of High-Performance Electrochromic Material

A study by Fangyun Li, Tzu-Chieh Yen, and Guey‐Sheng Liou (2021) in "Electrochimica Acta" explored a high-performance electrochromic polyamide, derived from a compound similar to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, showing multi-oxidation stages and lower oxidation potentials due to the strong electron-donating ability of dimethylamino groups. This material facilitated the construction of an ambipolar electrochromic system with significant potential in creating advanced electrochromic devices (ECDs) with high contrast and rapid response times, demonstrating its utility in smart window applications and energy-efficient displays Li et al., 2021.

Chemical Reactivity and Synthesis of Derivatives

Novel Chemical Reactivity

The chemical reactivity of a compound closely related to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide was investigated by T. Ali, M. Assiri, I. Yahia, and H. Zahran (2019) in "Synthetic Communications". The study focused on its reaction with various phosphorus reagents, leading to the synthesis of novel compounds such as diethyl 2-phosphonochromone, diethyl 3-phosphonopyrone, and 1,3,2-oxathiaphosphinines. These reactions highlight the compound's versatility in synthesizing phosphorus-containing derivatives, which could have implications in materials science and organic synthesis Ali et al., 2019.

Generation of Structurally Diverse Libraries

Structural Diversity through Alkylation and Ring Closure

G. Roman (2013) in "Acta chimica Slovenica" utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base closely related to the compound of interest, as a starting material for various alkylation and ring closure reactions. This approach generated a diverse library of compounds, showcasing the compound's capacity to serve as a versatile precursor in organic synthesis for creating a wide range of structurally diverse molecules Roman, 2013.

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-22(2)16-9-7-15(8-10-16)17(23)14-21-19(24)20(11-3-4-12-20)18-6-5-13-25-18/h5-10,13,17,23H,3-4,11-12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHWSGBOJSYVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2(CCCC2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.